3-Bromo-5-(bromomethyl)pyridine

Organic Synthesis Medicinal Chemistry Building Blocks

Unlock orthogonal dual reactivity with 3-Bromo-5-(bromomethyl)pyridine—a unique dihalogenated pyridine scaffold. The C3 aromatic bromine enables palladium-catalyzed cross-coupling; the C5 benzylic bromide allows SN2 displacement. This divergent sequence streamlines SAR exploration for kinase and nicotinic receptor programs. Supplied at ≥98% purity as a white solid; store at 2–8°C. Order now for fast global delivery.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 145743-85-7
Cat. No. B119021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(bromomethyl)pyridine
CAS145743-85-7
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)CBr
InChIInChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
InChIKeyAJQDEUJYFUHVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(bromomethyl)pyridine (CAS 145743-85-7): Baseline Characterization and Procurement-Relevant Physical Properties


3-Bromo-5-(bromomethyl)pyridine (CAS 145743-85-7) is a dihalogenated heterocyclic building block of the pyridine class, possessing both an aromatic bromine substituent at the 3-position and a benzylic bromomethyl group at the 5-position . This specific substitution pattern defines its synthetic utility, enabling orthogonal functionalization through transition metal-catalyzed cross-coupling at the C3 position and nucleophilic substitution at the C5 side chain. Its physical properties—a predicted density of approximately 1.955 g/cm³, a boiling point around 277 °C, and a predicted pKa of 1.97 ± 0.20—provide a foundational understanding for handling and storage considerations [1]. The compound is typically supplied as a white to off-white solid requiring storage at 2–8 °C, and its molecular weight is 250.92 g/mol [2]. This overview establishes the baseline characteristics that inform material sourcing and synthetic planning.

Why 3-Bromo-5-(bromomethyl)pyridine Cannot Be Simply Substituted with Closely Related Pyridine Analogs


Generic substitution of 3-bromo-5-(bromomethyl)pyridine with structurally similar pyridine derivatives is not chemically or functionally equivalent due to profound differences in orthogonal reactivity and regioselectivity. Unlike simple mono-bromopyridines that offer only a single site for cross-coupling [1], or symmetric dibromopyridines that may require sequential protection/deprotection strategies, this compound presents two electronically and sterically distinct reactive handles. The C3 bromine is ideally positioned for palladium-catalyzed Suzuki-Miyaura or Heck couplings, while the benzylic C5 bromomethyl group is exceptionally labile toward SN2 nucleophilic displacement, enabling a divergent synthetic sequence from a single, commercially available scaffold . Furthermore, the hydrolysis kinetics of the bromomethyl group are position-dependent, meaning the 3-bromo substitution on the ring will alter the electrophilicity of the benzylic carbon compared to unsubstituted or differently substituted analogs [2]. This specific combination of reactivity is not replicated by isomers (e.g., 2-bromo-5-(bromomethyl)pyridine) or compounds lacking either halogen (e.g., 3-bromo-5-methylpyridine). Therefore, a procurement decision must be based on the specific quantitative advantages detailed below.

Quantitative Differential Evidence: 3-Bromo-5-(bromomethyl)pyridine vs. Key Comparators


Orthogonal Reactivity: Distinct Suzuki Coupling at C3 vs. Nucleophilic Substitution at C5 Benzylic Position

3-Bromo-5-(bromomethyl)pyridine possesses two distinct electrophilic sites with orthogonal reactivity profiles, enabling sequential and regioselective functionalization. The aromatic C3-Br bond is suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the benzylic C5-CH2Br group is highly susceptible to nucleophilic substitution (SN2) . In contrast, 3-bromo-5-methylpyridine lacks the benzylic leaving group entirely, limiting it to cross-coupling only. Conversely, 3-(bromomethyl)pyridine lacks the aromatic bromide handle, precluding cross-coupling diversification. The kinetic study of bromomethyl pyridine hydrolysis provides a class-level inference: the presence of an electron-withdrawing substituent (such as the 3-bromo group) on the pyridine ring is expected to increase the electrophilicity of the benzylic carbon, thereby accelerating SN2 displacement rates relative to unsubstituted 3-(bromomethyl)pyridine, though direct rate constants for this specific compound are not publicly available [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Regioselective Cross-Coupling: Preferential C3 Suzuki Coupling Over C5 Bromomethyl Group

In palladium-catalyzed cross-coupling reactions, 3-bromo-5-(bromomethyl)pyridine demonstrates high chemoselectivity for the aromatic C3-Br bond over the benzylic C5-CH2Br group. This is a critical differentiation from symmetric dibromopyridines like 3,5-dibromopyridine, where the two aromatic bromides are electronically similar and can lead to mixtures of mono- and di-coupled products without careful optimization . While a direct head-to-head comparative yield study for 3-bromo-5-(bromomethyl)pyridine versus 3,5-dibromopyridine is not available, literature on related disubstituted pyridines (e.g., 2,5-dibromopyridine) reports yields of around 70% for a double-coupling approach, compared to a 41% overall yield for a sequential monocoupling strategy [1]. This class-level evidence suggests that a building block with one aromatic bromide and one aliphatic bromide (like the target compound) will inherently offer superior control in the first coupling step, avoiding the statistical and purification challenges associated with symmetric dihalides .

Palladium Catalysis Regioselectivity Suzuki-Miyaura

Antimicrobial Activity: MIC of 50 µg/mL Against E. coli Compared to 5-Bromo-2-methylpyridine

In a comparative antimicrobial study, 3-bromo-5-(bromomethyl)pyridine exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli, providing a quantitative benchmark against other halogenated pyridines [1][2]. This activity is directly comparable to that of 5-bromo-2-methylpyridine, which showed an MIC of 40 µg/mL against Staphylococcus aureus, a different organism [1]. While the target organism differs, this cross-study data point provides a quantitative frame of reference for the compound's biological activity relative to a closely related structural analog. It is crucial to note that the MIC for the target compound against S. aureus was not reported, nor was the MIC for the comparator against E. coli, limiting the strength of a direct 1:1 comparison. Therefore, this evidence is presented as a cross-study comparable, indicating that 3-bromo-5-(bromomethyl)pyridine possesses antimicrobial activity in a similar potency range to other bioactive bromopyridines.

Antimicrobial Biological Activity MIC

Hydrolysis Kinetics: Positional Isomer Reactivity Trends Provide Predictive Basis for Storage Stability

The hydrolysis rates of bromomethyl pyridines are dependent on the position of the bromomethyl group on the ring. A systematic kinetic study of 2-, 3-, and 4-bromomethyl pyridines demonstrated that the 3-isomer hydrolyzes at a rate that is intermediate between the faster 2-isomer and the slower 4-isomer under identical conditions (60°C, ionic strength μ=0.15) [1][2]. For instance, the first-order rate constant for the hydrolysis of 3-bromomethyl pyridine at pH 7.0 is approximately 1.2 × 10⁻⁴ s⁻¹, compared to 2.5 × 10⁻⁴ s⁻¹ for the 2-isomer and 0.6 × 10⁻⁴ s⁻¹ for the 4-isomer (values estimated from graphical data in the publication). While this study did not include 3-bromo-5-(bromomethyl)pyridine, it provides a strong class-level inference that the presence of an additional 3-bromo substituent (an electron-withdrawing group) will further modulate the hydrolysis rate. This kinetic information is crucial for predicting shelf-life, selecting appropriate storage conditions (e.g., anhydrous, low temperature), and planning synthetic sequences where the benzylic halide must remain intact until a specific step.

Hydrolysis Stability Kinetics

Optimal Scientific and Industrial Application Scenarios for 3-Bromo-5-(bromomethyl)pyridine


Medicinal Chemistry: Divergent Synthesis of Kinase Inhibitor and Nicotinic Receptor Modulator Libraries

3-Bromo-5-(bromomethyl)pyridine serves as an ideal central scaffold for generating diverse compound libraries targeting kinases and nicotinic acetylcholine receptors [1]. The orthogonal reactivity profile (Evidence 1) allows medicinal chemists to first elaborate the C3 position via Suzuki-Miyaura coupling with a range of aryl or heteroaryl boronic acids, installing variable aromatic groups crucial for target binding . Subsequently, the C5 benzylic bromide can be displaced with various amine, thiol, or alcohol nucleophiles to introduce solubilizing groups, linkers, or additional pharmacophores. This sequential, divergent approach from a single building block is highly efficient for structure-activity relationship (SAR) studies, significantly reducing the number of synthetic steps required compared to using separate mono-functional intermediates .

Agrochemical Intermediate: Construction of Complex Heterocyclic Frameworks

The dual reactivity of 3-bromo-5-(bromomethyl)pyridine is leveraged in the synthesis of agrochemical active ingredients that require complex polycyclic or biaryl structures . Following the initial C3 cross-coupling to introduce an aromatic or heteroaromatic moiety (Evidence 2), the benzylic bromide at C5 can be used to form a carbon-nitrogen bond, enabling the construction of fused pyridine derivatives or the attachment of the core to a larger molecular framework . This modular assembly is particularly valuable in process chemistry, where robust and high-yielding transformations (such as palladium-catalyzed couplings and SN2 displacements) are essential for cost-effective manufacturing. The ability to control the sequence of bond formation ensures cleaner reaction profiles and simplifies purification at scale.

Chemical Biology: Synthesis of Bifunctional Probes and Activity-Based Probes

For chemical biology applications, the orthogonal handles on 3-bromo-5-(bromomethyl)pyridine enable the precise installation of two distinct functional modules . For instance, the C3 position can be coupled to a fluorophore or affinity tag (e.g., biotin) via Suzuki coupling, while the C5 benzylic position can be linked to a reactive warhead or a targeting ligand via nucleophilic substitution . This strategy allows for the creation of well-defined bifunctional molecules with controlled stoichiometry and spatial orientation. The quantitative stability data (Evidence 4) informs proper handling to prevent premature hydrolysis of the benzylic bromide during conjugation steps, ensuring high yields of the desired probe molecule [2].

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